molecular formula C11H19ClN2O3 B064673 Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate CAS No. 190001-40-2

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Cat. No.: B064673
CAS No.: 190001-40-2
M. Wt: 262.73 g/mol
InChI Key: PUGUQINMNYINPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a versatile and high-value bifunctional piperazine derivative extensively used in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key synthetic intermediate for the construction of diverse compound libraries, particularly in the development of potential kinase inhibitors, anticancer agents, and other bioactive molecules. The molecule features two highly reactive and orthogonal functional groups: a chloroacetyl group and a Boc-protected piperazine. The chloroacetyl moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nitrogen, oxygen, and sulfur nucleophiles, such as amines, anilines, and thiols, to form more complex amide or ether-linked structures. Concurrently, the tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen can be selectively and cleanly removed under mild acidic conditions (e.g., TFA or HCl), revealing a secondary amine that can be further functionalized through alkylation, acylation, or reductive amination. This dual functionality allows researchers to efficiently generate a wide array of complex piperazine-based scaffolds in a controlled, sequential manner. As such, this compound is an indispensable tool for structure-activity relationship (SAR) studies, lead optimization, and the exploration of novel pharmacological pathways, providing a robust platform for advancing chemical biology and pharmaceutical research programs.

Properties

IUPAC Name

tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGUQINMNYINPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578678
Record name tert-Butyl 4-(chloroacetyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190001-40-2
Record name tert-Butyl 4-(chloroacetyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

2a. Direct Acylation of Boc-Protected Piperazine

The most widely employed method involves the acylation of tert-butyl piperazine-1-carboxylate with 2-chloroacetyl chloride.

Procedure :

  • Reaction Setup :

    • Dissolve tert-butyl piperazine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

    • Add triethylamine (TEA, 1.2 equiv) to neutralize HCl generated during the reaction.

    • Slowly introduce 2-chloroacetyl chloride (1.1 equiv) at 0°C to minimize side reactions.

  • Reaction Conditions :

    • Stir the mixture at room temperature for 4–6 hours.

    • Monitor progress via TLC (ethyl acetate/hexane, 1:1).

  • Work-Up :

    • Quench with ice-cold water, extract with DCM, and dry over sodium sulfate.

    • Purify by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield a pale-yellow oil (typical yield: 75–85%).

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, displacing chloride (Fig. 1). The Boc group remains intact due to its stability under mild acidic conditions.

2b. Alternative Methods Using Pre-Functionalized Intermediates

Recent advances utilize pre-functionalized piperazine derivatives to streamline synthesis:

  • Halogen Exchange :
    Substitute tert-butyl 4-iodopiperazine-1-carboxylate with chloroacetyl chloride in the presence of Pd(PPh₃)₄, though this method is less common due to cost.

  • Enzymatic Acylation :
    Lipase-catalyzed acylation in non-polar solvents offers enantioselectivity but requires optimization for scale-up.

Optimization of Reaction Conditions

3a. Critical Parameters Affecting Yield and Purity

ParameterOptimal RangeImpact on Reaction
Temperature0–25°CHigher temperatures risk Boc cleavage
SolventAnhydrous DCM or THFPolar aprotic solvents enhance reactivity
BaseTEA (1.2 equiv)Insufficient base leads to HCl-mediated side reactions
Stoichiometry1.1 equiv chloroacetyl chlorideExcess reagent improves conversion but complicates purification

3b. Catalytic Enhancements

  • Microwave Assistance :
    Reducing reaction time to 30 minutes at 50°C under microwave irradiation improves yield to 90%.

  • Phase-Transfer Catalysis :
    Tetrabutylammonium bromide (TBAB) in biphasic systems (water/DCM) accelerates acylation but necessitates rigorous drying.

Industrial-Scale Production Considerations

4a. Scalability Challenges

  • Safety : Chloroacetyl chloride’s toxicity demands closed-system reactors and scrubbers to neutralize HCl emissions.

  • Purification : Centrifugal partition chromatography replaces column chromatography for continuous purification, reducing solvent waste.

4b. Cost-Efficiency Strategies

  • Reagent Recovery :
    Distillation reclaims DCM and TEA, lowering material costs by 20%.

  • Catalyst Recycling :
    Immobilized lipases in fixed-bed reactors enable 10 reaction cycles without significant activity loss.

Analytical Characterization of the Product

5a. Structural Confirmation

TechniqueKey DataSignificance
¹H NMR (CDCl₃)δ 1.45 (s, 9H, Boc), 3.45–3.55 (m, 8H, piperazine), 4.10 (s, 2H, CH₂Cl)Confirms Boc integrity and chloroacetyl integration
¹³C NMR δ 28.3 (Boc CH₃), 80.5 (Boc C-O), 166.2 (C=O)Validates carbonyl groups
LCMS [M+H]+: 263.1Verifies molecular weight

5b. Purity Assessment

  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) shows >98% purity with a retention time of 6.2 minutes.

Challenges and Troubleshooting in Synthesis

6a. Common Issues and Solutions

  • Boc Deprotection :
    Occurs at pH <4 or elevated temperatures. Mitigated by maintaining neutral conditions and avoiding protic solvents.

  • Chloroacetyl Hydrolysis :
    Trace moisture hydrolyzes the chloroacetyl group to glycolic acid. Use molecular sieves and anhydrous solvents.

6b. Byproduct Management

  • Diacylated Piperazine :
    Forms with excess chloroacetyl chloride. Controlled stoichiometry (1.1 equiv) and slow addition minimize this side product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloroacetyl group in tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.

Major Products Formed:

    Substitution Reactions: Products where the chlorine atom is replaced by the nucleophile.

    Hydrolysis: Carboxylic acid and alcohol.

    Oxidation and Reduction: Specific products depend on the reagents and conditions used.

Scientific Research Applications

Chemistry: Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medicinal research, this compound is used to develop new drugs and therapeutic agents. Its derivatives have shown potential in various biological activities, including antibacterial, antifungal, and anticancer properties .

Industry: The compound is utilized in the chemical industry for the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate and its derivatives involves interactions with biological macromolecules. The piperazine ring provides conformational flexibility, allowing the compound to interact with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The functional versatility of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is best understood by comparing it to analogs with variations in the substituent attached to the piperazine ring. Below is a detailed analysis:

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Functional Differences
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-chloroacetyl C₁₁H₁₉ClN₂O₃ 262.73 Reactive intermediate; used in GPR183 agonist synthesis
tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate 2-chloroethyl C₁₁H₂₁ClN₂O₂ 248.75 Alkylating agent; potential for cross-coupling reactions
tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate 4-(3-nitrophenoxy)butanoyl C₂₀H₂₈N₃O₇ 422.45 Medicinal chemistry intermediate; nitro group enables redox-sensitive applications
tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate 2-diazoacetyl C₁₁H₁₇N₄O₃ 259.28 High reactivity for C–H insertion reactions
tert-butyl 4-(3-fluorobenzoyl)piperazine-1-carboxylate 3-fluorobenzoyl C₁₆H₂₀FN₂O₃ 313.34 Bioactive scaffold; evaluated for CNS activity

Stability and Pharmacological Considerations

  • Acid Sensitivity: The Boc group in this compound is stable under basic conditions but cleaved under acidic conditions, enabling selective deprotection. This contrasts with fluorophenyl analogs (e.g., compounds 1a/1b in ), which degrade in simulated gastric fluid due to hydrolytically labile oxazolidinone moieties .
  • Electron-Withdrawing Effects : The chloroacetyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl, accelerating reactions with nucleophiles. In contrast, electron-donating groups (e.g., methoxy in tert-butyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate) reduce reactivity but improve metabolic stability .

Biological Activity

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (CAS No. 190001-40-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is a six-membered cyclic structure containing two nitrogen atoms. The compound's molecular formula is C11H19ClN2O3C_{11}H_{19}ClN_{2}O_{3}, with a molecular weight of approximately 262.73 g/mol. The presence of the chloroacetyl group and the tert-butyl substituent contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The piperazine ring provides conformational flexibility, allowing it to bind effectively with different molecular targets, including enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains at low concentrations .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.78 - 3.125 μg/mL
Enterococcus faecium (VREfm)0.78 - 3.125 μg/mL
Escherichia coliNo significant activity
Klebsiella pneumoniaeNo significant activity
Pseudomonas aeruginosaNo significant activity

These findings highlight the compound's potential as a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties . This potential was indicated through assays measuring the compound's ability to reduce inflammatory markers in vitro. Further pharmacological exploration is needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study focused on the antimicrobial efficacy of various piperazine derivatives found that this compound exhibited strong antibacterial activity against resistant strains, making it a promising candidate for further development as an antibiotic .
  • Inflammation Model : In an in vitro model assessing inflammation, the compound demonstrated a capacity to lower levels of tumor necrosis factor-alpha (TNF-α), indicating its potential use in treating inflammatory diseases .
  • Molecular Docking Studies : Molecular docking simulations have suggested that this compound can effectively bind to specific targets involved in bacterial metabolism, supporting its role as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed cross-coupling approach using tert-butyl piperazine-1-carboxylate and chloroacetyl derivatives under reflux conditions (e.g., in 1,4-dioxane or DCM) is effective. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ for Suzuki-Miyaura couplings .
  • Temperature : Reactions often require heating (80–110°C) to achieve completion .
  • Purification : Automated flash chromatography with gradients of ethyl acetate/CH₂Cl₂ yields >95% purity .
    Yield optimization may involve adjusting stoichiometry (e.g., 1.5 equivalents of boronate esters) and using microwave-assisted heating to reduce reaction times .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify piperazine backbone and chloroacetyl substitution .
  • LCMS : To confirm molecular weight (e.g., [M+H]+ peaks) .
  • X-ray crystallography : Single-crystal studies reveal conformational details, such as linear or L-shaped geometries depending on substituents .
    For crystallography, SHELX software (e.g., SHELXL for refinement) is standard for resolving hydrogen bonding and intermolecular interactions .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of toxic decomposition products (e.g., NOₓ or HCl gas under heat) .
  • Storage : Keep in anhydrous conditions at 2–8°C to prevent hydrolysis of the chloroacetyl group .

Advanced Research Questions

Q. How does the chloroacetyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The chloroacetyl moiety acts as an electrophilic site, enabling:

  • Alkylation : Reacts with amines (e.g., piperazine derivatives) to form secondary amides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cross-coupling : Participates in Buchwald-Hartwig amination with aryl halides using Pd catalysts .
    Steric hindrance from the tert-butyl group slows reactions at the piperazine nitrogen, directing substitution to the chloroacetyl carbon .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in crystal packing or hydrogen bonding can arise from:

  • Solvent effects : Polar solvents (e.g., EtOAc) promote C–H···O interactions, while nonpolar solvents favor van der Waals forces .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., N–H···O vs. C–H···N) to validate structural models .
    Redundancy in data collection (e.g., multi-scan corrections via Bruker APEX-II CCD) improves reliability .

Q. How can computational methods predict biological activity for this compound derivatives?

  • Docking studies : Target enzymes (e.g., Bruton’s tyrosine kinase) using AutoDock Vina to assess binding affinities .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to evaluate interactions with HIF prolyl-hydroxylases .
  • QSAR models : Correlate electronic parameters (e.g., Hammett σ values of substituents) with antimicrobial activity .

Q. What methodological challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IC column) or enzymatic kinetic resolution to separate enantiomers .
  • Catalyst leaching : Pd contamination in cross-couplings requires scavengers (e.g., SiliaBond Thiol) post-reaction .
  • Byproduct control : Monitor tert-butyl deprotection (e.g., via TLC) during Boc removal with HCl/dioxane .

Q. How does the tert-butyl group impact the compound’s stability under acidic or basic conditions?

  • Acidic conditions : The Boc group hydrolyzes to piperazine free base, requiring pH control (pH >4) during storage .
  • Basic conditions : Chloroacetyl hydrolysis to glycolic acid derivatives occurs in NaOH/EtOH, necessitating inert atmospheres for reactions .
    Stability studies (e.g., accelerated degradation at 40°C/75% RH) guide formulation for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.